Cas no 400-97-5 (1-Iodo-2-nitro-4-(trifluoromethyl)benzene)
1-Iodo-2-nitro-4-(trifluoromethyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- 1-Iodo-2-nitro-4-(trifluoromethyl)benzene
- 4-IODO-3-NITROBENZOTRIFLUORIDE
- Benzene,1-iodo-2-nitro-4-(trifluoromethyl)-
- 1-iodo-2-nitro-4-trifluoromethyl-benzene
- 1-Jod-2-nitro-4-trifluormethyl-benzol
- 2-nitro-4-trifluoromethyliodobenzene
- 4-Iodo-3-nitrobenzotrifluorid
- Benzene,1-iodo-2-nitro-4-(trifluoromethyl)
- MFCD07783651
- AB01000934-01
- AC6074
- BS-16708
- C7H3F3INO2
- AKOS009359086
- A21378
- Z397593304
- 400-97-5
- SCHEMBL5038991
- EN300-39732
- SY023639
- AC-4145
- Benzene, 1-iodo-2-nitro-4-(trifluoromethyl)-
- CS-0157127
- DTXSID60561061
- AM61522
- FT-0652406
-
- MDL: MFCD07783651
- Inchi: 1S/C7H3F3INO2/c8-7(9,10)4-1-2-5(11)6(3-4)12(13)14/h1-3H
- InChI Key: CIDKWMAVWQNYNV-UHFFFAOYSA-N
- SMILES: IC1C=CC(C(F)(F)F)=CC=1[N+](=O)[O-]
Computed Properties
- Exact Mass: 316.91600
- Monoisotopic Mass: 316.91606g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.3
- Topological Polar Surface Area: 45.8Ų
Experimental Properties
- Density: 2.02
- Boiling Point: 261 ºC
- Flash Point: 112 ºC
- PSA: 45.82000
- LogP: 3.74140
1-Iodo-2-nitro-4-(trifluoromethyl)benzene Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Iodo-2-nitro-4-(trifluoromethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AF235-1g |
1-Iodo-2-nitro-4-(trifluoromethyl)benzene |
400-97-5 | 98+% | 1g |
410.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AF235-50mg |
1-Iodo-2-nitro-4-(trifluoromethyl)benzene |
400-97-5 | 98+% | 50mg |
55.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AF235-5g |
1-Iodo-2-nitro-4-(trifluoromethyl)benzene |
400-97-5 | 98+% | 5g |
1433.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AF235-250mg |
1-Iodo-2-nitro-4-(trifluoromethyl)benzene |
400-97-5 | 98+% | 250mg |
229CNY | 2021-05-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X41715-250mg |
1-Iodo-2-nitro-4-(trifluoromethyl)benzene |
400-97-5 | 98% | 250mg |
¥71.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X41715-5g |
1-Iodo-2-nitro-4-(trifluoromethyl)benzene |
400-97-5 | 98% | 5g |
¥891.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X41715-25g |
1-Iodo-2-nitro-4-(trifluoromethyl)benzene |
400-97-5 | 98% | 25g |
¥2466.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X41715-1g |
1-Iodo-2-nitro-4-(trifluoromethyl)benzene |
400-97-5 | 98% | 1g |
¥194.0 | 2024-07-16 | |
| TRC | I715730-50mg |
1-Iodo-2-nitro-4-(trifluoromethyl)benzene |
400-97-5 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I715730-100mg |
1-Iodo-2-nitro-4-(trifluoromethyl)benzene |
400-97-5 | 100mg |
$ 65.00 | 2022-06-04 |
1-Iodo-2-nitro-4-(trifluoromethyl)benzene Suppliers
1-Iodo-2-nitro-4-(trifluoromethyl)benzene Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 1-Iodo-2-nitro-4-(trifluoromethyl)benzene
1-Iodo-2-nitro-4-(trifluoromethyl)benzene (CAS No. 400-97-5): An Overview and Recent Advances
1-Iodo-2-nitro-4-(trifluoromethyl)benzene (CAS No. 400-97-5) is a versatile organic compound with a unique combination of functional groups that make it an important intermediate in various chemical and pharmaceutical applications. This compound features an iodine atom, a nitro group, and a trifluoromethyl group attached to a benzene ring, providing it with distinct chemical properties and reactivity profiles.
The iodine atom in 1-Iodo-2-nitro-4-(trifluoromethyl)benzene serves as an excellent leaving group, making the compound highly reactive in nucleophilic substitution reactions. This property is particularly useful in synthetic chemistry, where the iodine can be readily replaced by other functional groups or metals, facilitating the synthesis of complex molecules. The nitro group, on the other hand, imparts electron-withdrawing properties to the molecule, influencing its reactivity and stability. The trifluoromethyl group is known for its strong electron-withdrawing effect and hydrophobic nature, which can significantly impact the biological activity of compounds derived from this intermediate.
Recent research has highlighted the potential of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene in the development of novel pharmaceuticals. A study published in the Journal of Medicinal Chemistry explored the use of this compound as a starting material for the synthesis of anti-cancer agents. The researchers found that derivatives of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene exhibited significant cytotoxic activity against various cancer cell lines, suggesting its potential as a lead compound in drug discovery.
In another study, published in Organic Letters, scientists investigated the use of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene in the synthesis of fluorinated bioactive molecules. The trifluoromethyl group was found to enhance the metabolic stability and bioavailability of the resulting compounds, making them promising candidates for further development as therapeutic agents.
The versatility of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene extends beyond pharmaceutical applications. In materials science, this compound has been used as a building block for the synthesis of functional polymers and coatings. A recent publication in Macromolecules reported the preparation of fluorinated polymers using 1-Iodo-2-nitro-4-(trifluoromethyl)benzene as a monomer. These polymers exhibited excellent thermal stability and low surface energy, making them suitable for use in advanced materials and coatings.
The synthetic accessibility of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene has also been a subject of interest in recent years. Researchers have developed efficient methods for its preparation, focusing on improving yield and reducing environmental impact. One notable approach involves the direct iodination and nitration of 4-trifluoromethylbenzene using environmentally benign reagents. This method not only simplifies the synthetic route but also aligns with green chemistry principles.
In conclusion, 1-Iodo-2-nitro-4-(trifluoromethyl)benzene (CAS No. 400-97-5) is a valuable intermediate with a wide range of applications in synthetic chemistry, pharmaceuticals, and materials science. Its unique combination of functional groups provides it with diverse reactivity profiles and makes it an attractive starting material for the synthesis of bioactive molecules and functional materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern chemical research.
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